Cas no 22566-33-2 (Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)-)

Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- 化学的及び物理的性質
名前と識別子
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- Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)-
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- インチ: 1S/C8H12O/c1-2-3-4-8(7-9)5-6-8/h2,7H,1,3-6H2
- InChIKey: CBNDMCUWUUJVHY-UHFFFAOYSA-N
- ほほえんだ: C1(CCC=C)(C=O)CC1
Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368153-0.25g |
1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |
22566-33-2 | 0.25g |
$1249.0 | 2023-06-04 | ||
Enamine | EN300-368153-0.5g |
1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |
22566-33-2 | 0.5g |
$1302.0 | 2023-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01069473-1g |
1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde |
22566-33-2 | 95% | 1g |
¥5971.0 | 2023-03-17 | |
Enamine | EN300-368153-10.0g |
1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |
22566-33-2 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-368153-2.5g |
1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |
22566-33-2 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-368153-0.05g |
1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |
22566-33-2 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-368153-0.1g |
1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |
22566-33-2 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-368153-1.0g |
1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |
22566-33-2 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-368153-5.0g |
1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |
22566-33-2 | 5g |
$3935.0 | 2023-06-04 |
Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)-に関する追加情報
Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- (CAS No. 22566-33-2): A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry
Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)-, identified by its Chemical Abstracts Service number (CAS No. 22566-33-2), is a highly versatile and synthetically valuable compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This molecule, characterized by its cyclopropane ring and aldehyde functional group, serves as a crucial intermediate in the synthesis of various biologically active compounds. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents with potential applications in drug discovery and development.
The< strong> cyclopropane moiety present in this compound is known for its remarkable stability and reactivity, which allows for diverse chemical transformations. The cyclopropane ring is a three-membered carbon heterocycle that exhibits strained bonds, making it highly susceptible to ring-opening reactions under appropriate conditions. This characteristic has been exploited in synthetic chemistry to facilitate the introduction of new functional groups and to construct more complex molecular architectures. The< strong> aldehyde group further enhances the synthetic utility of this compound, providing a reactive site for condensation reactions, oxidation, and reduction processes.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- has emerged as a valuable building block in the synthesis of such inhibitors due to its ability to undergo selective modifications while maintaining structural integrity. For instance, its aldehyde functionality can be readily converted into other functional groups such as carboxylic acids, esters, or amides through standard organic transformations. These modifications allow chemists to fine-tune the physicochemical properties of the resulting compounds, optimizing their binding affinity and selectivity towards specific biological targets.
One of the most compelling applications of Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- lies in its role as a precursor in the synthesis of pharmacologically relevant molecules. Researchers have leveraged its structural framework to develop novel compounds with potential therapeutic effects against a range of diseases. For example, derivatives of this compound have been investigated for their anti-inflammatory, antiviral, and anticancer properties. The cyclopropane ring's unique electronic properties contribute to the biological activity of these derivatives by influencing their interactions with target proteins and enzymes.
The< strong> cyclopropane ring has also been recognized for its potential in modulating the pharmacokinetic profiles of drug candidates. Due to its strained nature, the cyclopropane moiety can enhance metabolic stability by facilitating oxidative cleavage at physiological pH levels. This property is particularly advantageous in drug design, as it can lead to improved bioavailability and reduced susceptibility to enzymatic degradation. Additionally, the< strong> aldehyde group can be strategically incorporated into drug molecules to enhance their solubility or to facilitate prodrug formulations.
In addition to its pharmaceutical applications, Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- has found utility in agrochemical research. The compound's ability to serve as a precursor for biologically active agrochemicals has made it a valuable tool for developing novel pesticides and herbicides. These derivatives often exhibit enhanced efficacy against pests while maintaining environmental safety profiles that are increasingly important in modern agriculture.
The< strong> synthesis of< strong> Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- involves multi-step organic transformations that highlight the compound's synthetic flexibility. One common approach involves the reaction of cyclopropyl halides with appropriate Grignard reagents or organolithium compounds followed by oxidation to introduce the aldehyde functionality. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to construct more complex derivatives with high regioselectivity and yield.
The< strong> versatility of this compound is further demonstrated by its role in asymmetric synthesis. By employing chiral auxiliaries or catalysts during its preparation, enantiomerically pure derivatives can be obtained. These enantiomerically enriched compounds are particularly valuable in pharmaceutical applications where stereochemistry plays a critical role in determining biological activity.
In conclusion,< strong>Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- (CAS No. 22566-33-2) is a multifaceted compound with significant implications in chemical biology and medicinal chemistry. Its unique structural features make it an indispensable intermediate for synthesizing biologically active molecules with potential therapeutic applications across various disease areas. The continued exploration of its synthetic possibilities promises to yield novel compounds that address unmet medical needs while adhering to stringent safety and environmental standards.
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